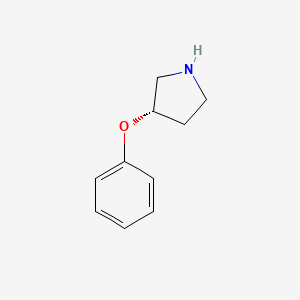

(S)-3-Phenoxypyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-phenoxypyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-11H,6-8H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHPQIQATRHESG-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931581-76-9 | |

| Record name | (3S)-3-phenoxypyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 3 Phenoxypyrrolidine and Its Derivatives

Stereoselective and Enantioselective Synthesis Routes to the (S)-3-Phenoxypyrrolidine Core

The synthesis of this compound predominantly involves the preparation of a chiral precursor, (S)-3-hydroxypyrrolidine, followed by the introduction of the phenoxy group. This two-step approach allows for the secure establishment of the stereocenter at the C3 position. Key strategies for the asymmetric synthesis of the pyrrolidine (B122466) ring include asymmetric catalysis, the use of chiral auxiliaries, and stereocontrolled cyclization reactions.

A common and effective method for the final phenoxy group installation is the Mitsunobu reaction. This reaction allows for the conversion of a secondary alcohol to an ether with inversion of stereochemistry. Therefore, to obtain this compound, the corresponding (R)-3-hydroxypyrrolidine precursor is typically used. The reaction is generally carried out using a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) . Another classical approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an aryl halide. However, for the formation of aryl ethers, this method can be challenging and may require harsh reaction conditions or the use of copper catalysts, as in the Ullmann condensation wikipedia.orgnih.govmdpi.com.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis offers a powerful and atom-economical approach to establishing the stereochemistry of the pyrrolidine ring. This can be broadly categorized into organocatalysis, transition-metal catalysis, and biocatalysis.

Organocatalysis has emerged as a robust tool for the enantioselective synthesis of chiral heterocycles. Pyrrolidine-based catalysts, particularly those derived from proline, are widely used to promote a variety of asymmetric transformations. These catalysts can be employed in cascade reactions to construct highly substituted pyrrolidines with excellent stereocontrol. For instance, cinchona alkaloid-derived bifunctional amino-squaramide catalysts have been successfully used in the asymmetric cascade reaction of N-tosyl aminomethyl enones with trans-α-cyano-α,β-unsaturated ketones to afford highly substituted pyrrolidines bearing a stereogenic quaternary center at the 3-position with high enantioselectivity.

While direct organocatalytic synthesis of this compound is not extensively documented, the synthesis of the key precursor, (S)-3-hydroxypyrrolidine, can be achieved through organocatalytic methods. For example, the organocatalytic conjugate addition of aldehydes to β-nitroacrolein dimethyl acetal (B89532) can generate highly functionalized nitroaldehydes, which can then be converted to enantioenriched pyrrolidines nih.gov.

| Catalyst Type | Reactants | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Cinchonidine-derived amino-squaramide | N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone | 3-quaternary substituted pyrrolidine | High | High | rsc.org |

| Proline-based dipeptides | Aldehydes, β-nitroalkenes | Substituted pyrrolidines | - | - | mdpi.com |

Transition-metal catalysis, particularly with palladium, has been instrumental in the stereoselective synthesis of pyrrolidine derivatives. Palladium-catalyzed reactions, such as allylic substitution and C-H activation/arylation, offer efficient routes to functionalized pyrrolidines.

While direct palladium-catalyzed C-O bond formation at the 3-position of the pyrrolidine ring to form this compound is not a common strategy, palladium catalysts are crucial in the synthesis of precursors and analogues. For instance, palladium-catalyzed enantioselective [3+2] cycloaddition of trimethylenemethane with imines is a powerful method for constructing the pyrrolidine ring with high enantioselectivity nih.gov. Furthermore, palladium-catalyzed hydroarylation of N-alkyl pyrrolines can lead to 3-aryl pyrrolidines, demonstrating the utility of palladium in functionalizing the 3-position of the pyrrolidine scaffold chemrxiv.org.

| Catalyst System | Reaction Type | Substrates | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Pd(dba)₂ / Phosphoramidite ligand | [3+2] Cycloaddition | Trimethylenemethane, Imines | Substituted Pyrrolidines | High | Excellent | nih.gov |

| Pd(OAc)₂ / P(tBu)₃-HBF₄ | α-Arylation | N-Boc-pyrrolidine, Aryl bromides | 2-Aryl-N-Boc-pyrrolidines | - | 96:4 er | researchgate.net |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can catalyze reactions with high enantioselectivity and regioselectivity under mild conditions. A significant biocatalytic approach to (S)-3-hydroxypyrrolidine, the precursor to this compound, is the direct hydroxylation of N-substituted pyrrolidines at the C-3 position.

For example, the bacterium Sphingomonas sp. HXN-200 has been shown to be a highly active and stereoselective biocatalyst for the hydroxylation of N-protected pyrrolidines. By carefully selecting the N-protecting group, it is possible to control the stereochemical outcome of the hydroxylation, affording either the (R)- or (S)-3-hydroxypyrrolidine. This enzymatic C-H oxidation provides a direct and efficient route to the chiral alcohol precursor. More recently, a one-pot photoenzymatic synthesis has been developed, combining a photochemical oxyfunctionalization to generate N-Boc-3-pyrrolidinone with a stereoselective enzymatic carbonyl reduction to yield optically pure N-Boc-3-hydroxypyrrolidines with high conversions and excellent enantiomeric excess nih.gov.

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) | Reference |

| Sphingomonas sp. HXN-200 | N-benzylpyrrolidine | (S)-N-benzyl-3-hydroxypyrrolidine | - | 53% | researchgate.net |

| Engineered Ketoreductase | N-Boc-3-pyrrolidinone | (S)-N-Boc-3-hydroxypyrrolidine | up to 90% | >99% | nih.gov |

Chiral Auxiliary-Mediated Methodologies for Pyrrolidine Derivatives

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. While this method is effective, it is often less atom-economical than catalytic approaches.

In the context of this compound synthesis, a chiral auxiliary can be used to control the stereochemistry during the formation of the pyrrolidine ring or in the functionalization of a pre-existing ring. For example, chiral N-tert-butanesulfinylazadienes can undergo diastereoselective [3+2] cycloaddition reactions with azomethine ylides to produce densely substituted pyrrolidines with high stereocontrol acs.org. The sulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the cycloaddition. Subsequent removal of the auxiliary would provide the chiral pyrrolidine core.

| Chiral Auxiliary | Reaction Type | Reactants | Product | Diastereomeric Ratio (dr) | Reference |

| N-tert-butanesulfinyl | [3+2] Cycloaddition | N-tert-Butanesulfinylazadiene, Azomethine ylide | Densely substituted pyrrolidine | Good to excellent | acs.org |

Cyclization Reactions in the Stereocontrolled Construction of Pyrrolidine Scaffolds

Stereocontrolled cyclization reactions are fundamental to the synthesis of the pyrrolidine ring. Various strategies have been developed to control the stereochemistry of the newly formed ring.

One such approach is the diastereoselective cyclization of acyclic precursors. For instance, the Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters leads to the formation of pyrrolidines with a high degree of diastereoselectivity, favoring the cis relationship between substituents at the 2- and 5-positions organic-chemistry.org. Another example is the selenium-induced cyclization of 4-hydroxy-5-pentenylamines, which proceeds regioselectively and stereoselectively to afford cis-3-hydroxy-2-phenylselenomethylpyrrolidines researchgate.net. These methods, while not directly yielding this compound, establish key stereochemical relationships that can be further elaborated to the target molecule.

| Reaction Type | Reactants | Catalyst/Reagent | Product | Diastereoselectivity | Reference |

| Three-component reaction | Aldehyde, Amine, 1,1-Cyclopropanediester | Yb(OTf)₃ | 2,5-cis-disubstituted pyrrolidine | High | organic-chemistry.org |

| Selenium-induced cyclization | 4-Hydroxy-5-pentenylamine | Phenylselenyl halide | cis-3-Hydroxy-2-phenylselenomethylpyrrolidine | Moderate to good | researchgate.net |

| Copper-promoted aminooxygenation | α-Substituted 4-pentenyl sulfonamide | Copper(II) salt | 2,5-cis-pyrrolidine | >20:1 | nih.gov |

Functionalization and Derivatization Strategies for this compound

The this compound scaffold is a key building block in medicinal chemistry, valued for the three-dimensional structure imparted by its non-planar, sp³-hybridized pyrrolidine ring. nih.gov Functionalization and derivatization of this core structure are critical for exploring chemical space and optimizing molecular properties for biological targets. These strategies typically involve three main areas: the introduction of the defining phenoxy group onto the pyrrolidine ring, the strategic use of nitrogen protecting groups to facilitate regioselective modifications, and the subsequent diversification of the scaffold by adding various substituent groups. A novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), has been developed for the sensitive detection and enantiomeric separation of chiral carboxylic acids, highlighting the utility of derivatized pyrrolidines in analytical applications. nih.govresearchgate.net Furthermore, photo-enzymatic cascade processes have been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds, including the synthesis of chiral α-functionalized phenylpyrrolidines. rsc.org

Methods for the Introduction of the Phenoxy Moiety

The synthesis of this compound fundamentally relies on the formation of an ether linkage between a phenol (B47542) and the pyrrolidine ring. The most common precursor for this transformation is an optically pure, N-protected (S)-3-hydroxypyrrolidine. Several classical and modern synthetic methods can be employed to achieve this.

One of the most established methods is the Mitsunobu reaction . This reaction allows for the condensation of an alcohol ((S)-3-hydroxypyrrolidine derivative) with phenol under mild, neutral conditions. The reaction is typically carried out using a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key advantage of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the hydroxyl-bearing carbon, which must be considered when selecting the starting material's stereochemistry.

Another widely used method is the Williamson ether synthesis . This approach involves the deprotonation of phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide anion. This nucleophilic phenoxide then displaces a leaving group at the C-3 position of the pyrrolidine ring. For this reaction, the hydroxyl group of N-protected (S)-3-hydroxypyrrolidine is first converted into a good leaving group, such as a tosylate, mesylate, or halide.

Modern cross-coupling reactions, such as the Buchwald-Hartwig C-O coupling , also offer a pathway to form the aryl ether bond, although they are more commonly used for aryl amine synthesis. These palladium-catalyzed reactions can couple alcohols with aryl halides or triflates.

| Method | Reagents | Key Features |

| Mitsunobu Reaction | Phenol, PPh₃, DEAD or DIAD | Mild, neutral conditions; Proceeds with inversion of stereochemistry. |

| Williamson Ether Synthesis | Phenol, Base (e.g., NaH, K₂CO₃), Pyrrolidine with leaving group (e.g., -OTs, -OMs, -Br) | Strong base required; Two-step process (activation of alcohol, then displacement). |

| Buchwald-Hartwig C-O Coupling | Phenol, Aryl halide/triflate, Palladium catalyst, Ligand | Catalytic method; Tolerant of various functional groups. |

Nitrogen Protection and Deprotection Techniques in Pyrrolidine Synthesis

The secondary amine of the pyrrolidine ring is a nucleophilic and basic center that often requires protection to prevent unwanted side reactions during synthesis. organic-chemistry.org The choice of protecting group is crucial, as it must be stable under the conditions used for functionalization and easily removable without affecting other parts of the molecule. Common nitrogen protecting groups include carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). nih.gov

The Boc group is widely used due to its stability to a broad range of non-acidic reagents. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. mdpi.com

The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl). It is stable to acidic and mild basic conditions but can be cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a method that is clean and efficient but incompatible with functional groups that can also be reduced, such as alkenes or alkynes.

The Fmoc group , introduced using Fmoc-Cl or Fmoc-OSu, is notable for its lability under basic conditions, typically using a solution of piperidine (B6355638) in an inert solvent. This orthogonality makes it valuable in syntheses where acid-labile (e.g., Boc) or reducible groups are present elsewhere in the molecule.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |

| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenolysis (H₂/Pd) |

| Tosyl | Ts | Tosyl chloride (TsCl) | Strong reducing agents or strong acid |

Diversification of Substituent Groups for Chemical Space Exploration

Once the this compound core is synthesized, its structure can be further diversified to explore the chemical space and generate analogues for structure-activity relationship (SAR) studies. This diversification primarily occurs at two positions: the pyrrolidine nitrogen and the phenoxy ring.

N-Functionalization: Following the deprotection of the pyrrolidine nitrogen, the resulting secondary amine is a versatile handle for introducing a wide array of substituents.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl groups.

N-Acylation: Acylation with acid chlorides, anhydrides, or activated carboxylic acids yields amide derivatives.

N-Arylation: Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

Phenoxy Ring Functionalization: The phenyl ring of the phenoxy moiety can also be modified, typically through electrophilic aromatic substitution reactions.

Halogenation: Introduction of bromine or chlorine can provide handles for further cross-coupling reactions.

Nitration: Nitration followed by reduction allows for the introduction of an amino group, which can be further functionalized.

Friedel-Crafts Acylation/Alkylation: These reactions can introduce alkyl or acyl groups onto the ring, though regioselectivity can be a challenge.

These diversification strategies allow for the systematic modification of the scaffold's steric and electronic properties, which is essential for tuning its pharmacological profile.

| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Pyrrolidine Nitrogen | N-Alkylation | R-X / Base or RCHO, NaBH(OAc)₃ | Tertiary Amine |

| N-Acylation | RCOCl / Base | Amide | |

| N-Arylation | Ar-Br, Pd catalyst, ligand | N-Aryl Pyrrolidine | |

| Sulfonylation | RSO₂Cl / Base | Sulfonamide | |

| Phenoxy Ring | Halogenation | Br₂, FeBr₃ or NBS | Bromo-phenoxy group |

| Nitration | HNO₃, H₂SO₄ | Nitro-phenoxy group | |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-phenoxy group |

S 3 Phenoxypyrrolidine As a Chiral Building Block in Complex Molecule Synthesis

Role in Pharmaceutical Intermediate Synthesis

Chiral building blocks are fundamental to the synthesis of modern pharmaceuticals, where the specific stereochemistry of a molecule is often critical to its efficacy and selectivity. Pyrrolidine-containing drugs are frequently synthesized from optically pure cyclic precursors, with derivatives of proline and 4-hydroxyproline (B1632879) being common starting materials. (S)-3-Phenoxypyrolidine and its related structures fit into this strategy as key intermediates for constructing more complex drug molecules.

A prominent example of the utility of a chiral 3-substituted pyrrolidine (B122466) core is in the synthesis of Darifenacin , a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. mdpi.com The synthesis of Darifenacin involves the crucial step of coupling a chiral pyrrolidine intermediate with a substituted dihydrobenzofuran moiety. chimia.ch Specifically, the process often starts with a precursor like 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine. mdpi.comgoogle.com This key intermediate is reacted with 5-(2-bromoethyl)-2,3-dihydrobenzofuran (B22562) in the presence of a base such as potassium carbonate to yield the final Darifenacin structure. chimia.chgoogle.com This synthesis highlights the importance of the stereochemically defined pyrrolidine ring in establishing the final three-dimensional structure of the drug, which is essential for its specific interaction with the target receptor.

| Drug | Therapeutic Class | Key Pyrrolidine Intermediate | Synthetic Step |

| Darifenacin | M3 Muscarinic Antagonist | 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine | Condensation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran chimia.chgoogle.com |

Application as a Precursor in Agrochemical Development

The principles of rational molecular design that drive pharmaceutical development are also paramount in the agrochemical industry. The search for new insecticides, herbicides, and fungicides with improved potency, selectivity, and environmental profiles relies on the availability of versatile chemical building blocks. researchgate.net Heterocyclic structures are common components of modern agrochemicals, providing robust scaffolds for functionalization. researchgate.net

While specific, large-scale applications of (S)-3-Phenoxypyrolidine as a direct precursor in publicly documented agrochemical synthesis are not widespread, its structural motifs are highly relevant. The design of novel herbicides, for instance, has involved the use of phenoxypyridine scaffolds, which are bioisosteres of diphenyl ethers. nih.gov In the development of protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides, researchers have incorporated pyrrolidone rings into phenoxy-based structures to mimic the natural substrate of the enzyme. nih.gov This strategy underscores the value of combining a phenoxy group with a nitrogen-containing heterocycle to achieve potent biological activity.

The chiral nature of (S)-3-Phenoxypyrolidine makes it an attractive precursor for developing next-generation pesticides where stereochemistry could lead to enhanced specificity for the target pest and reduced off-target effects on beneficial organisms or the environment. The development of modern agrochemicals is a constant effort to find new agents that can overcome pest resistance to existing products. nih.gov

Integration into Privileged Scaffolds within Medicinal Chemistry

The concept of "privileged scaffolds" is a cornerstone of modern medicinal chemistry. A privileged structure is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.gov These scaffolds represent an efficient starting point for the design of new bioactive compounds.

The pyrrolidine ring is widely regarded as a privileged scaffold. swinburne.edu.aumdpi.com Its significance stems from several key properties:

Three-Dimensionality : Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring give it a non-planar, puckered conformation. This three-dimensional character allows for substituents to be projected into space in precise orientations, facilitating specific interactions with biological targets like enzymes and receptors. nih.govresearchgate.net

Stereochemistry : The pyrrolidine ring can contain multiple stereocenters, leading to a variety of distinct stereoisomers. This is crucial because the biological activity of a chiral molecule is often dependent on a single enantiomer. researchgate.net

Physicochemical Properties : The presence of the nitrogen atom allows for the formation of hydrogen bonds and can influence the solubility and metabolic stability of a molecule.

These features have led to the incorporation of the pyrrolidine core into a wide range of FDA-approved drugs, including agents for treating hypertension (e.g., Captopril, Enalapril), infections (e.g., Clindamycin), and central nervous system disorders. swinburne.edu.aumdpi.com

Scaffold hopping is a powerful strategy in drug design that involves replacing the core structure (scaffold) of a known active compound with a chemically different one, while aiming to retain or improve its biological activity. This technique is used to discover novel chemotypes with improved properties, such as better pharmacokinetics, reduced toxicity, or the ability to circumvent existing patents.

The process of scaffold hopping can range from minor modifications, such as replacing one heteroatom for another, to completely redesigning the molecular backbone. The underlying assumption is that different scaffolds can present the necessary pharmacophoric features in a similar spatial arrangement to interact with the biological target. The (S)-3-Phenoxypyrolidine framework represents an ideal candidate for such strategies. Its combination of a privileged pyrrolidine core and a versatile phenoxy group, which can be further substituted, provides a rich template for generating diverse molecular libraries. By using this scaffold as a starting point or as a target replacement for another core, medicinal chemists can explore new chemical space in the search for next-generation therapeutics.

Utility in Ligand Design and Optimization Processes

In the field of catalysis, a ligand is a molecule that binds to a central metal atom to form a coordination complex. In asymmetric catalysis, chiral ligands are used to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.

The development of effective chiral ligands is a central goal in synthetic organic chemistry. The inherent chirality of (S)-3-Phenoxypyrolidine makes it a valuable building block for this purpose. The pyrrolidine backbone is a common feature in many successful classes of chiral ligands. For example, novel chiral PNNP ligands (containing phosphorus and nitrogen donor atoms) have been synthesized using a pyrrolidine backbone. These ligands, when complexed with an iron catalyst, have been shown to be effective in the asymmetric transfer hydrogenation of ketones, achieving high conversions and excellent enantioselectivities (up to 97%).

The design of such ligands often involves attaching phosphine (B1218219) groups to the pyrrolidine ring and its substituents. The rigid, well-defined conformation of the pyrrolidine scaffold helps to create a specific chiral environment around the metal center, which in turn directs the stereochemical course of the catalytic reaction. The ability to synthesize and modify chiral pyrrolidine derivatives like (S)-3-Phenoxypyrolidine provides chemists with the tools to fine-tune the steric and electronic properties of ligands, optimizing their performance for a wide range of asymmetric transformations.

| Ligand Type | Core Scaffold | Application | Key Feature |

| Chiral PNNP Ligands | Pyrrolidine | Asymmetric Transfer Hydrogenation of Ketones | The chiral pyrrolidine backbone creates a specific steric environment around the metal catalyst. |

| Chiral P,S-Ligands | Various Chiral Skeletons | Asymmetric Catalysis | Combines phosphorus and sulfur donors for diverse electronic and steric properties. |

Rational Design of Ligands for Molecular Recognition and Protein Interactions

The rational design of ligands is a meticulous process that leverages an understanding of the target protein's structure and the principles of molecular interactions to create molecules with desired biological activities. The pyrrolidine ring, a five-membered saturated heterocycle, is a favored scaffold in drug discovery due to its three-dimensional nature, which allows for a more thorough exploration of the pharmacophore space compared to flat aromatic systems. nih.gov The stereogenicity of the carbons within the pyrrolidine ring is a significant feature, as different stereoisomers can lead to distinct biological profiles due to varied binding modes with enantioselective proteins. nih.gov

The (S)-3-Phenoxypyrrolidine moiety, in particular, combines the conformational flexibility of the pyrrolidine ring with the aromatic nature of the phenoxy group. This combination can be instrumental in establishing key interactions within a protein's binding pocket, such as hydrophobic interactions, pi-stacking, and hydrogen bonding. The specific (S)-configuration at the 3-position pre-organizes the phenoxy substituent in a defined spatial orientation, which can be crucial for achieving selectivity and potency.

A notable example of the rational design of pyrrolidine-based ligands is in the development of antagonists for the androgen receptor (AR), a key target in the treatment of prostate cancer. In the design of novel AR antagonists, a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives were synthesized. nih.gov Structure-activity relationship (SAR) studies revealed that the stereochemistry of the pyrrolidine ring was critical for activity, with the (2S,3R) configuration being favorable for AR antagonistic activity. nih.gov This highlights the importance of the specific spatial arrangement of substituents on the pyrrolidine scaffold for effective protein interaction.

Furthermore, in the development of small-molecule ligands for the melanocortin-3 receptor (MC3R), a G-protein coupled receptor, a parallel SAR screening of three lead compounds identified a common agonist pharmacophore that included an (S)-pyrrolidine moiety. nih.gov This systematic study underscored the contribution of the pyrrolidine ring's stereochemistry to the agonist activity at the receptor. nih.gov

Molecular docking studies are a powerful tool in the rational design process, providing insights into the potential binding modes and affinities of ligands. For various pyrrolidine derivatives, docking simulations have been employed to predict their interactions with target proteins, helping to rationalize their biological activities and guide further optimization. mdpi.com

The strategic application of the this compound scaffold in ligand design is based on its ability to present key pharmacophoric features in a well-defined three-dimensional arrangement. The phenoxy group can engage in hydrophobic and aromatic interactions within the binding site, while the pyrrolidine nitrogen can act as a hydrogen bond acceptor or be functionalized to introduce further diversity and tune physicochemical properties.

The following table summarizes key aspects of the rational design of ligands incorporating pyrrolidine scaffolds, which are applicable to derivatives of this compound:

| Design Principle | Application in Pyrrolidine-Based Ligands | Key Findings |

| Stereochemistry | The specific configuration of substituents on the pyrrolidine ring dictates the spatial orientation of pharmacophoric groups. | The (2S,3R) configuration was found to be favorable for androgen receptor antagonistic activity in a series of 3-aryl-3-hydroxy-1-phenylpyrrolidines. nih.gov |

| Scaffold Rigidity and Flexibility | The non-planar nature of the pyrrolidine ring allows for better three-dimensional space exploration compared to flat aromatic systems. nih.gov | The pyrrolidine scaffold contributes to the increased three-dimensional coverage of molecules, a feature associated with clinical success. nih.gov |

| Pharmacophore Presentation | The pyrrolidine ring serves as a scaffold to orient functional groups for optimal interaction with protein targets. | An (S)-pyrrolidine moiety was identified as part of a common pharmacophore for melanocortin-3 receptor agonists. nih.gov |

| Molecular Docking | Computational simulations are used to predict binding modes and affinities of pyrrolidine-containing ligands to their target proteins. | Docking studies have been instrumental in understanding the binding interactions of various pyrrolidine derivatives with their biological targets. mdpi.com |

Computational and Theoretical Investigations of S 3 Phenoxypyrrolidine Systems

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking are instrumental in elucidating the binding modes of (S)-3-phenoxypyrrolidine derivatives with their biological targets. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This information is crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.

Docking studies with pyrrolidine (B122466) derivatives have shown that specific residues within the active site of a target protein, such as Trp178, Arg371, and Tyr406 in influenza neuraminidase, are key for binding. nih.gov The interactions are often governed by hydrogen bonds and electrostatic factors. nih.gov For instance, in the case of (S)-3-aminopyrrolidine derivatives designed as dual Abl and PI3K inhibitors, molecular docking revealed potential binding modes within the kinase domains. nih.gov The weaker binding interactions observed computationally were consistent with the moderate inhibitory activity found experimentally, highlighting the predictive power of these methods. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), further refine our understanding of SAR. These methods generate predictive models by correlating the biological activity of a series of compounds with their 3D physicochemical properties (steric, electrostatic, hydrophobic, etc.). mdpi.com For a series of pyrrolidine derivatives targeting the dipeptidyl peptidase IV (DPP IV) enzyme, a k-nearest neighbor molecular field analysis (kNN-MFA) model indicated that steric and hydrophobic interactions are critical for inhibitory activity. researchgate.net Such models produce contour maps that visualize favorable and unfavorable regions for different fields around the molecular scaffold, guiding the design of new analogs with enhanced potency.

| Compound Series | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | 3D-QSAR Model (CoMSIA) q² | Field Contributions |

|---|---|---|---|---|---|

| (S)-3-Aminopyrrolidine Analogs | Abl Kinase | -8.5 | Met318, Thr315, Phe382 | 0.68 | Steric, Electrostatic, Hydrophobic |

| Pyrrolidine-based Neuraminidase Inhibitors | Influenza Neuraminidase | -9.2 | Trp178, Arg371, Tyr406 | 0.71 | Electrostatic, H-bond Acceptor |

| Cyanopyrrolidine Derivatives | DPP IV | -7.9 | Tyr662, Ser630, Arg125 | 0.61 | Steric, Hydrophobic |

Computational Approaches for Stereoselectivity Prediction and Reaction Optimization

The stereochemistry of the pyrrolidine ring is often crucial for its biological activity. Computational methods are increasingly used to predict and understand the stereoselectivity of reactions that form or modify this scaffold, thereby enabling the optimization of synthetic routes to favor the desired stereoisomer.

For the synthesis of substituted pyrrolidines, computational studies can delineate the energy profiles of different reaction pathways leading to various stereoisomers. emich.edu By calculating the activation energies for key steps, such as the rate-determining aza-Cope rearrangement in the tandem aza-Cope–Mannich reaction, researchers can identify the factors that govern the stereochemical outcome. acs.org These factors can include the nature of substituents, the choice of catalyst, and the reaction conditions. acs.org For example, computational analysis can reveal that the barriers to C-C bond rotation, which can interconvert stereoisomers, are low compared to the rate-determining step, suggesting poor stereoselectivity under certain conditions. acs.org

In the context of organocatalysis, density functional theory (DFT) calculations have been employed to investigate the origins of stereoselectivity in aldol (B89426) reactions catalyzed by proline and its derivatives. researchgate.net These studies analyze the transition state geometries to understand the subtle structural differences in catalysts that influence the reaction's stereochemical course. researchgate.net Similarly, for the [3 + 2] cycloaddition reaction to form densely substituted pyrrolidines, computational methods can elucidate the influence of chiral auxiliaries, such as the N-tert-butanesulfinyl group, on the diastereoselectivity of the reaction. acs.org

| Reaction Type | Computational Method | Key Parameter Investigated | Finding |

|---|---|---|---|

| Aza-Cope–Mannich Reaction | DFT (e.g., B3LYP) | Activation Energy (ΔG‡) of Rate-Determining Step | Substituent effects on transition state stability determine product ratio. |

| [3+2] Cycloaddition | DFT | Diastereomeric Transition State Energies | Chiral auxiliary directs the approach of the dipole and dipolarophile. |

| Proline-Catalyzed Aldol Reaction | DFT | Transition State Geometries and Non-covalent Interactions | Hydrogen bonding and catalyst conformation control facial selectivity. |

Conformational Analysis and Energy Landscape Mapping of this compound Derivatives

The biological activity of flexible molecules like this compound is intimately linked to their conformational preferences. The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. The substituents on the ring significantly influence the relative energies of these conformers.

Computational methods, particularly ab initio and DFT calculations, are powerful tools for exploring the conformational landscape of pyrrolidine derivatives. acs.org These methods can accurately predict the geometries and relative energies of different conformers. For the parent pyrrolidine, extensive computational studies have been performed to determine the energy difference between the N-H axial and N-H equatorial conformers. acs.org Such studies have shown that the choice of computational method and basis set is critical for obtaining reliable results. acs.org For N-substituted pyrrolidines, computational analysis combined with experimental data (e.g., NMR) can elucidate the preferred conformations in solution. researchgate.net

Mapping the potential energy surface (PES) provides a more comprehensive picture of the conformational space. By systematically varying key dihedral angles, such as those associated with the phenoxy substituent and the pyrrolidine ring pucker, a multi-dimensional energy landscape can be generated. This map reveals the low-energy conformers (valleys) and the energy barriers for interconversion between them (saddle points). Understanding this landscape is crucial, as the biologically active conformation may not be the global minimum energy structure.

| Pyrrolidine Derivative | Puckering Mode | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|---|

| Unsubstituted Pyrrolidine | Twist (C2) | MP2/aug-cc-pVTZ | 0.00 |

| Unsubstituted Pyrrolidine | Envelope (Cs) | MP2/aug-cc-pVTZ | 0.50 |

| N-Methylpyrrolidine | Equatorial Me | DFT/B3LYP/6-31G | 0.00 |

| N-Methylpyrrolidine | Axial Me | DFT/B3LYP/6-31G | 0.45 |

Structure-Based Design and Scaffold Elaboration through Advanced Computational Methods

The this compound core serves as a valuable starting point for the design of new therapeutic agents. Structure-based design and scaffold hopping are advanced computational strategies used to elaborate on this core, aiming to discover novel compounds with improved potency, selectivity, and pharmacokinetic properties.

Structure-based drug design (SBDD) utilizes the 3D structure of the biological target, obtained from X-ray crystallography or NMR spectroscopy, to design ligands that fit snugly into the binding site. nih.govnih.gov When an experimental structure is not available, homology modeling can be used to build a model of the target protein. researchgate.net Using the this compound scaffold as a foundation, new derivatives can be designed by adding or modifying substituents to optimize interactions with the target, as predicted by molecular docking. nih.gov This iterative process of design, synthesis, and testing can lead to the discovery of highly potent and selective compounds.

Scaffold hopping is a computational technique that aims to identify new core structures (scaffolds) that can mimic the biological activity of a known active compound while having a different chemical makeup. bhsai.org This is particularly useful for overcoming issues with the original scaffold, such as poor ADMET properties or patentability. Starting with the this compound core, computational methods can search virtual libraries for new scaffolds that maintain the key pharmacophoric features required for biological activity. These methods can be classified based on the degree of structural change, from minor modifications like heteroatom swapping (1° hop) to the identification of entirely new backbones that preserve key interactions (4° hop). nih.govniper.gov.in Generative reinforcement learning is an emerging approach that allows for the unconstrained generation of new molecules with high 3D and pharmacophore similarity to a reference molecule but with low scaffold similarity. chemrxiv.org

Quantum Chemical Calculations for the Elucidation of Reaction Mechanisms

Quantum chemical (QC) calculations provide a detailed, electron-level understanding of reaction mechanisms, which is often unattainable through experimental methods alone. These calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. This information is invaluable for understanding how a reaction proceeds, why certain products are formed, and how the reaction can be controlled or improved.

DFT is a widely used QC method for studying reaction mechanisms in organic chemistry due to its balance of accuracy and computational cost. chemrxiv.orgnih.gov For reactions involving the this compound scaffold, such as its synthesis or further functionalization, DFT calculations can be used to:

Determine reaction pathways: By locating transition states and calculating activation barriers, the most favorable reaction pathway can be identified.

Analyze transition state structures: Examining the geometry of a transition state can reveal the key interactions that stabilize it and influence the reaction rate and selectivity.

Investigate the role of catalysts: QC methods can model the interaction of a catalyst with the reactants, explaining how the catalyst lowers the activation energy.

Predict reaction outcomes: By comparing the energy barriers for competing pathways, the major and minor products of a reaction can be predicted. nih.gov

For very large systems, such as enzymatic reactions, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are often employed. In this approach, the reactive center is treated with a high-level QC method, while the surrounding protein and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the study of reactions in their complex biological environment.

Research Trends and Future Directions for S 3 Phenoxypyrrolidine

Emerging Synthetic Methodologies for Enantiopure Pyrrolidine (B122466) Scaffolds

The synthesis of enantiomerically pure pyrrolidines is a central theme in modern organic chemistry. mdpi.com Traditional methods often rely on precursors from the chiral pool, such as proline and 4-hydroxyproline (B1632879). mdpi.comnih.gov However, recent research has focused on developing more versatile and efficient de novo synthetic strategies that allow for a wider range of substitutions and stereochemical outcomes.

One of the most powerful methods for constructing the pyrrolidine core is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile, typically an alkene. nih.govacs.orgwikipedia.org This approach is highly atom-economical and can generate multiple stereocenters in a single step with high control. acs.orgacs.org Recent advancements have focused on catalytic and asymmetric versions of this reaction, providing access to highly functionalized and enantiopure pyrrolidines. acs.org For instance, iridium-catalyzed reductive generation of azomethine ylides from amides has been shown to be a general method for producing structurally complex pyrrolidines. acs.org

Another significant area of development is the catalytic C-H functionalization of saturated N-heterocycles. acs.org This strategy allows for the direct introduction of functional groups onto the pre-formed pyrrolidine ring, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation and alkenylation have been successfully applied to N-Boc-pyrrolidine and related structures. nih.govnih.gov Ligand development has been crucial in controlling the regioselectivity and enantioselectivity of these transformations, enabling functionalization at positions that were previously difficult to access. acs.orgnih.gov For example, amino acid-derived ligands can control the regioselectivity of C-H activation on aliphatic amines by rendering the initial cyclopalladation step reversible. nih.govresearchgate.net

Furthermore, organocatalytic cascade reactions have emerged as a powerful tool for the synthesis of highly substituted pyrrolidines. rsc.org These reactions, often initiated by a Michael addition, can create complex structures with multiple stereocenters in a one-pot process. rsc.org Chiral secondary amines, such as those derived from proline, are effective catalysts for these transformations. nih.govrsc.org

| Synthetic Strategy | Description | Key Advantages |

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene to form the pyrrolidine ring. nih.govwikipedia.org | Atom-economical, rapid construction of the core structure, potential for high stereocontrol. acs.orgacs.org |

| Catalytic C-H Functionalization | Direct introduction of functional groups onto the pyrrolidine scaffold. acs.org | High step-economy, late-stage modification of complex molecules. nih.gov |

| Organocatalytic Michael Addition | Enantioselective addition of nucleophiles to α,β-unsaturated compounds to form a key intermediate for pyrrolidine synthesis. rsc.org | Metal-free, environmentally benign, high enantioselectivity. rsc.orgresearchgate.net |

| Sequential C-H Amination | A streamlined strategy involving two consecutive C-H functionalization steps to build the pyrrolidine ring from simple hydrocarbons. nih.gov | High efficiency and stereoselectivity in creating enantiopure pyrrolidines. nih.gov |

Advancements in Asymmetric Catalysis Applied to Phenoxypyrrolidine Synthesis

Achieving high enantioselectivity is critical in the synthesis of chiral molecules like (S)-3-Phenoxypyrrolidine. Asymmetric catalysis, using either transition metals or small organic molecules (organocatalysis), is at the forefront of this endeavor. acs.org

Transition-metal catalysis has been instrumental in the development of enantioselective methods for pyrrolidine synthesis. Catalytic systems based on palladium, rhodium, nickel, and copper are widely used to create challenging stereocenters. acs.orgmdpi.com For the synthesis of 3-substituted pyrrolidines, palladium-catalyzed reactions have been particularly noteworthy. For example, the enantioselective α-arylation of N-Boc-pyrrolidine has been achieved through a sequence involving enantioselective deprotonation followed by a palladium-catalyzed cross-coupling reaction. nih.gov Transition metal-catalyzed [2+2+2] cycloadditions also provide an efficient route to pyrrolidine-fused systems. researchgate.net

Organocatalysis has emerged as a powerful complementary strategy to metal catalysis. rsc.org Chiral pyrrolidine-based organocatalysts, particularly diarylprolinol silyl (B83357) ethers, are highly effective in a variety of asymmetric transformations. nih.gov These catalysts typically operate via enamine or iminium ion activation. The synthesis of substituted pyrrolidines can be achieved with high enantioselectivity using organocatalytic Michael additions of aldehydes or other nucleophiles to nitroolefins, followed by cyclization. nih.govresearchgate.net The development of novel chiral cis-2,5-disubstituted pyrrolidine organocatalysts has led to excellent yields and enantioselectivities in such reactions. rsc.orgrsc.org

A more recent development is the integration of photocatalysis with biocatalysis in a photo-enzymatic cascade . This approach enables the enantioselective C(sp³)–H functionalization of saturated N-heterocycles by combining a light-driven cross-coupling reaction with a biocatalytic carbene transfer, achieving superior stereoselectivity. rsc.org

| Catalytic System | Catalyst Type | Typical Reaction | Enantioselectivity |

| Transition Metal Catalysis | Palladium, Rhodium, Copper, Iridium acs.orgmdpi.com | C-H Arylation, [3+2] Cycloaddition acs.orgacs.org | Generally high (often >90% ee) acs.org |

| Organocatalysis | Diarylprolinol silyl ethers, chiral phosphoric acids nih.govwhiterose.ac.uk | Michael Addition, Aldol (B89426) Reaction rsc.orgresearchgate.net | Can reach >99% ee rsc.org |

| Biocatalysis | Engineered Enzymes (e.g., Cytochrome P450) acs.org | C-H Amination acs.org | High enantioselectivity acs.org |

| Photo-enzymatic Cascade | Dual Ni/Photocatalyst and Carbene Transferase rsc.org | C(sp³)–H Functionalization rsc.org | Up to 99% ee rsc.org |

Expanding the Chemical Space of this compound Derivatives for Novel Applications

Expanding the chemical space around a core scaffold like this compound is crucial for discovering new bioactive molecules and materials. This involves the synthesis of a library of derivatives with diverse substituents to explore structure-activity relationships (SAR). nih.gov The pyrrolidine ring offers multiple points for modification, including the nitrogen atom and the carbon atoms of the ring.

The nitrogen atom of the pyrrolidine can be readily functionalized through N-alkylation or N-acylation, allowing for the introduction of a wide variety of functional groups that can modulate the compound's physicochemical properties, such as solubility and lipophilicity.

Functionalization of the carbon backbone, as discussed in section 5.1, through methods like C-H activation, provides access to derivatives that would be difficult to synthesize otherwise. acs.org The ability to selectively introduce substituents at different positions on the pyrrolidine ring is key to creating structural diversity. For instance, palladium-catalyzed C-H arylation at the C4 position of pyrrolidine-3-carboxamides allows for the synthesis of cis-3,4-disubstituted pyrrolidines with excellent regio- and stereoselectivity. acs.org The synthesis of derivatives with substituents at the 2, 3, 4, and 5 positions can lead to compounds with distinct biological profiles.

The generation of libraries of these derivatives can be accelerated using modern high-throughput synthesis and purification techniques. The resulting compounds can then be screened against various biological targets to identify new leads for drug discovery. mdpi.com

Novel Applications in Chemical Biology and Material Science Research

While the primary interest in pyrrolidine derivatives has historically been in medicinal chemistry, there is growing potential for their use in chemical biology and material science. nih.govfrontiersin.org

In chemical biology , functionalized pyrrolidines can be used as chemical probes to study biological processes. For example, derivatives of this compound could be designed as ligands for specific protein targets. By incorporating reporter tags, such as fluorescent dyes or biotin, these molecules can be used to visualize and isolate their protein binding partners. The rigid, three-dimensional structure of the pyrrolidine scaffold is well-suited for creating selective ligands. Polyhydroxylated pyrrolidine derivatives have been investigated as enzyme inhibitors, for example, against glycosidase and aldose reductase, which are relevant in the treatment of diabetes. frontiersin.org

In material science , the unique properties of pyrrolidine derivatives can be exploited to create novel materials. Pyrrolidinone-based compounds have been investigated as additives or intermediates in the development of advanced polymers, specialized coatings, and composite materials. nbinno.com Their incorporation can influence the mechanical, thermal, and chemical resistance properties of the final material. nbinno.com The chirality of this compound could be leveraged in the creation of chiral polymers or as a chiral controller in asymmetric synthesis on a larger scale. nih.gov Furthermore, pyrrolidine-containing structures can be part of larger systems used in the development of functional materials such as those used in electronics or as part of sensor arrays. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-Phenoxypyrrolidine, and how do reaction conditions influence stereochemical purity?

- Methodological Answer :

- Chiral Pool Synthesis : Utilize chiral precursors (e.g., L-proline derivatives) to retain stereochemistry during pyrrolidine ring formation. For example, tert-butoxycarbonyl (Boc)-protected intermediates can prevent racemization .

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to induce enantioselective phenoxy group addition. Reaction parameters (temperature, solvent polarity) must be optimized to achieve >95% enantiomeric excess (ee) .

- Characterization : Confirm stereochemistry via chiral HPLC (e.g., Chiralpak® AD-H column) and compare retention times with racemic standards .

Q. How can researchers validate the enantiomeric purity of this compound in complex reaction mixtures?

- Methodological Answer :

- Analytical Techniques :

- Polarimetry : Measure optical rotation ([α]D) and compare with literature values for the (S)-enantiomer.

- NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals for enantiomer quantification .

- Chromatography : Pair reverse-phase HPLC with circular dichroism (CD) detection to resolve and identify enantiomers in mixtures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Refer to safety data sheets (SDS) for analogous pyrrolidine derivatives (e.g., 3-(4-methoxyphenyl)pyrrolidine) to anticipate risks. Key precautions include:

- Use of fume hoods and nitrile gloves to avoid dermal exposure.

- Neutralization of waste with dilute acetic acid to prevent amine-related exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Systematic Review : Compile data from peer-reviewed studies (avoiding non-curated sources like BenchChem) and assess variables such as:

- Assay Conditions : Differences in cell lines, solvent vehicles (e.g., DMSO vs. saline), and concentration ranges.

- Structural Confounders : Check for inadvertent racemization during derivative synthesis, which may alter activity .

- Replication Studies : Reproduce conflicting experiments under controlled conditions, prioritizing high-purity (>98%) batches of the compound .

Q. What strategies enable efficient separation of this compound from its (R)-enantiomer in catalytic applications?

- Methodological Answer :

- Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica lipase B) to selectively acylate the (R)-enantiomer, leaving the (S)-form unreacted .

- Dynamic Kinetic Resolution (DKR) : Combine enzymatic selectivity with racemization catalysts (e.g., Shvo’s catalyst) to convert residual (R)-enantiomer into the (S)-form .

Q. How do steric and electronic effects of the phenoxy group influence the reactivity of this compound in organocatalytic reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and identify nucleophilic/electrophilic sites .

- Experimental Probes :

- Substitution Studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) phenoxy substituents.

- Kinetic Profiling : Compare reaction rates in Michael addition or aldol reactions to quantify substituent effects .

Key Considerations for Experimental Design

- Stereochemical Integrity : Monitor for racemization during storage (e.g., under inert atmosphere at -20°C) .

- Data Reproducibility : Document solvent purity, catalyst loading, and reaction time to minimize variability .

- Ethical Compliance : Adhere to institutional guidelines for toxicology testing when evaluating biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.